
3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol is a chemical compound with the molecular formula C27H56O8. It is a polyether alcohol, characterized by the presence of multiple ether linkages and a terminal hydroxyl group. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a primary alcohol. The reaction is carried out under controlled conditions, often using a base catalyst like potassium hydroxide to facilitate the ring-opening polymerization of ethylene oxide. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired degree of polymerization and to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethers.
Substitution: Halides and esters.
Scientific Research Applications
3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biomolecules and as a stabilizer for proteins and enzymes.
Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Applied in the production of surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The compound’s polyether structure allows it to form stable complexes with metal ions and other molecules, facilitating its use in catalysis and molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol
- 3,6,9,12,15,18,21-Heptaoxatetracosan-1-ol
- 3,6,9,12,15,18,21-Heptaoxatriacontan-1-ol
Uniqueness
3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol is unique due to its specific molecular structure, which provides distinct physicochemical properties. Its higher molecular weight and increased number of ether linkages compared to similar compounds result in enhanced solubility, stability, and reactivity, making it particularly valuable in specialized applications.
Properties
CAS No. |
92668-97-8 |
|---|---|
Molecular Formula |
C27H56O8 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C27H56O8/c1-2-3-4-5-6-7-8-9-10-11-12-14-29-16-18-31-20-22-33-24-26-35-27-25-34-23-21-32-19-17-30-15-13-28/h28H,2-27H2,1H3 |
InChI Key |
RKVQJLPCUPYDCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
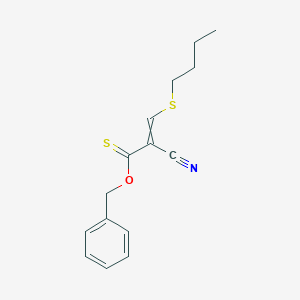
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
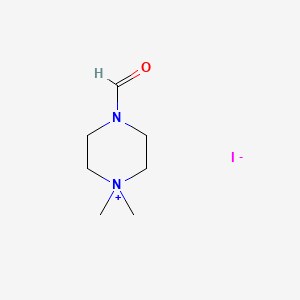
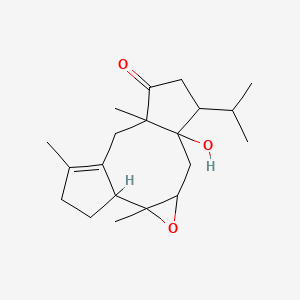


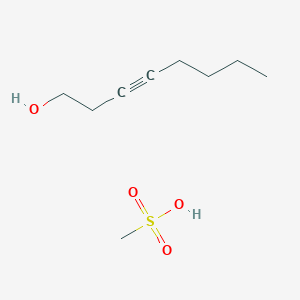
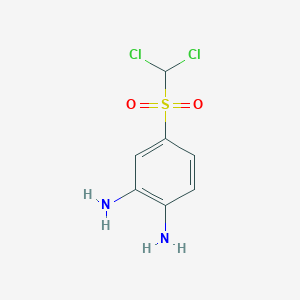
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)
![[Di(furan-2-yl)methyl]phosphane](/img/structure/B14364732.png)
